8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazole-purine core with diverse substituents modulating its physicochemical and biological properties. The structure features:
Properties
CAS No. |
886899-04-3 |
|---|---|
Molecular Formula |
C24H20ClN5O3 |
Molecular Weight |
461.91 |
IUPAC Name |
6-(3-chloro-2-methylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H20ClN5O3/c1-14(31)12-29-22(32)20-21(27(3)24(29)33)26-23-28(20)13-19(16-8-5-4-6-9-16)30(23)18-11-7-10-17(25)15(18)2/h4-11,13H,12H2,1-3H3 |
InChI Key |
XRDBRPRQILLKLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound belonging to the imidazo[2,1-f]purine class. This compound exhibits diverse biological activities and potential medicinal applications due to its unique structural features, including a fused ring system that combines imidazole and purine moieties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C24H20ClN5O3
- Molecular Weight : 461.9 g/mol
- IUPAC Name : 6-(3-chloro-2-methylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of specific enzymes or receptors, leading to diverse biological effects. For instance, studies indicate that derivatives of imidazo[2,1-f]purines can act as phosphodiesterase inhibitors and serotonin receptor ligands, which are critical pathways in neuropharmacology.
1. Antidepressant Potential
Research has shown that certain derivatives of imidazo[2,1-f]purines exhibit significant antidepressant effects. For example, a study evaluated the antidepressant activity of related compounds in forced swim tests (FST) in mice, revealing that some derivatives demonstrated greater potency than established anxiolytic drugs like diazepam . This suggests that the compound may interact with serotonin receptors (5-HT1A and 5-HT7), contributing to its potential antidepressant properties.
2. Phosphodiesterase Inhibition
The compound has been investigated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4B and PDE10A. Inhibiting these enzymes can enhance the levels of cyclic nucleotides (cAMP and cGMP), which are important for various cellular signaling pathways. This mechanism could underlie its therapeutic effects in mood disorders .
3. Anticancer Activity
Preliminary studies suggest that imidazo[2,1-f]purine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation but may relate to the modulation of purine metabolism and signaling pathways associated with cell proliferation and survival .
Case Study 1: Antidepressant Activity
In a controlled study involving mice, selected derivatives of the compound were tested for their effects on anxiety and depression-like behaviors. The results indicated that certain modifications to the compound significantly enhanced its antidepressant effects compared to standard treatments .
Case Study 2: PDE Inhibition
A series of experiments assessed the inhibitory effects of various imidazo[2,1-f]purines on phosphodiesterases using enzymatic assays. The findings demonstrated that specific structural modifications could lead to increased selectivity and potency against PDE4B and PDE10A .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in targeting various cancer cell lines. Notably:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells. For instance, derivatives of this compound exhibited IC50 values around 12.8 μM against MCF-7 and HCT-116 cells, indicating strong antitumor activity compared to non-malignant cells .
| Cell Line | IC50 Value (μM) | Sensitivity |
|---|---|---|
| MCF-7 | 12.8 | High |
| HCT-116 | 12.7 | High |
| HeLa | Data not specified | Moderate |
Antimicrobial Properties
In addition to its anticancer properties, the compound has shown potential antimicrobial activity against certain bacterial strains. Specific studies are needed to elucidate the spectrum of its antimicrobial efficacy and the underlying mechanisms.
Synthesis and Characterization
The synthesis of 8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions including condensation and cyclization processes. Common methods utilize substituted phenyl ketones reacted with imidazole precursors in the presence of base catalysts such as potassium hydroxide or sodium ethoxide.
Analytical Techniques
To ensure the quality and purity of synthesized compounds, various analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : Used for structural confirmation.
- Mass Spectrometry (MS) : To determine molecular weight and composition.
- Thin-Layer Chromatography (TLC) : For monitoring reaction progress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among related compounds are summarized below:
Physicochemical Properties
- Melting Points : Aryl-substituted derivatives (e.g., 68: 303–305°C) exhibit higher melting points than alkyl-substituted ones (e.g., 51: 242–244°C), suggesting stronger intermolecular interactions .
- Solubility : The 2-oxopropyl group in the target compound may improve aqueous solubility compared to purely hydrophobic substituents (e.g., methyl or trifluoromethyl).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
